Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a unique structure combining a pyrrolidine ring, a bicyclo[111]pentane moiety, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, substitution, and coupling reactions, to introduce the dioxaborolane and bicyclo[1.1.1]pentane groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyridinyl group instead of the bicyclo[1.1.1]pentane moiety.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of the pyrrolidine ring.
Uniqueness
The uniqueness of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the bicyclo[1.1.1]pentane moiety provides rigidity and stability, while the dioxaborolane group offers versatile reactivity.
Properties
CAS No. |
2784646-68-8 |
---|---|
Molecular Formula |
C20H34BNO4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H34BNO4/c1-16(2,3)24-15(23)22-9-8-14(10-22)19-11-20(12-19,13-19)21-25-17(4,5)18(6,7)26-21/h14H,8-13H2,1-7H3 |
InChI Key |
WEMXQLOACMRYBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.